3-Bromo-5-isopropylaniline is an organic compound characterized by the molecular formula . It is a derivative of aniline, where a bromine atom is substituted at the third position of the benzene ring, and an isopropyl group is located at the fifth position. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, making it significant in both industrial and research contexts.
3-Bromo-5-isopropylaniline can be sourced from chemical suppliers and is classified under organic compounds, specifically as an aromatic amine due to its amine functional group attached to a benzene ring. Its Chemical Abstracts Service (CAS) number is 112930-36-6, which facilitates its identification in chemical databases.
The synthesis of 3-Bromo-5-isopropylaniline generally involves the bromination of 5-isopropylaniline. The typical reaction conditions include:
The process can be scaled up in industrial settings using continuous flow reactors, which enhance safety and yield while minimizing human error during production .
The molecular structure of 3-Bromo-5-isopropylaniline can be represented using various chemical notation systems:
CC(C)C1=CC(=C(C=C1)Br)N
InChI=1S/C9H12BrN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3
The presence of both bromine and an isopropyl group significantly influences its reactivity and biological properties.
3-Bromo-5-isopropylaniline can participate in various chemical reactions:
The physical properties of 3-Bromo-5-isopropylaniline include:
Chemical properties include:
3-Bromo-5-isopropylaniline has several applications across different fields:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 16893-41-7
CAS No.: 1357362-67-4
CAS No.: 1152-76-7